Cas no 1021035-48-2 (3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine)

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2,6-difluorobenzoylpiperazine moiety and a 3,4-dimethoxyphenyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups enhances its potential for selective binding interactions, particularly in kinase inhibition or receptor modulation studies. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery and development. The compound's stability and solubility profile further facilitate its application in biochemical assays and structure-activity relationship investigations.
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine structure
1021035-48-2 structure
Product Name:3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
CAS No:1021035-48-2
MF:C23H22F2N4O3
MW:440.442592144012
CID:6374998
PubChem ID:42110693
Update Time:2025-11-01

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
    • CHEMBL2093549
    • (2,6-difluorophenyl)(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
    • AKOS024496345
    • VU0634335-1
    • F5088-1122
    • TDR85371
    • (2,6-difluorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
    • 1021035-48-2
    • Inchi: 1S/C23H22F2N4O3/c1-31-19-8-6-15(14-20(19)32-2)18-7-9-21(27-26-18)28-10-12-29(13-11-28)23(30)22-16(24)4-3-5-17(22)25/h3-9,14H,10-13H2,1-2H3
    • InChI Key: ABMIOLLSORCEOI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(N1CCN(C2=CC=C(C3C=CC(=C(C=3)OC)OC)N=N2)CC1)=O)F

Computed Properties

  • Exact Mass: 440.16599690g/mol
  • Monoisotopic Mass: 440.16599690g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 67.8Ų

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine Pricemore >>

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Additional information on 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine

Professional Introduction to Compound with CAS No. 1021035-48-2 and Product Name: 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine

Compound with the CAS number 1021035-48-2 and the product name 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound consists of a pyridazine core substituted with a piperazine moiety at the 4-position and a 2,6-difluorobenzoyl group at the 4-position of the piperazine ring. Additionally, the pyridazine ring is further modified with a 3,4-dimethoxyphenyl group at the 6-position. This specific arrangement of functional groups makes it a promising candidate for further investigation in medicinal chemistry.

The 3,4-dimethoxyphenyl group is particularly noteworthy as it introduces hydrophobicity and potential for metabolic stability. This feature is crucial in drug design, as it can influence the compound's bioavailability and pharmacokinetic properties. The presence of fluorine atoms in the 2,6-difluorobenzoyl group enhances the compound's lipophilicity and can also play a role in modulating its interactions with biological targets. These structural features collectively contribute to the compound's unique chemical profile and make it an intriguing subject for further research.

In recent years, there has been growing interest in developing novel compounds that target central nervous system (CNS) disorders. The piperazine moiety is well-known for its ability to interact with various neurotransmitter receptors, making it a valuable scaffold for CNS-active drugs. Specifically, compounds containing piperazine have shown promise in treating conditions such as depression, anxiety, and schizophrenia. The current compound under discussion incorporates a piperazine ring, which suggests potential applications in these areas.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, influencing its binding affinity and selectivity. In particular, the 2,6-difluorobenzoyl group in this compound may enhance its interaction with biological targets by increasing hydrophobic interactions and reducing metabolic degradation. These findings are supported by computational studies that have demonstrated the favorable binding properties of fluorinated compounds to various enzymes and receptors.

The 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine molecule has been synthesized through multi-step organic reactions that showcase the synthetic prowess of modern pharmaceutical chemistry. The synthesis involves key steps such as condensation reactions, nucleophilic substitutions, and protection-deprotection strategies to achieve the desired structure. Each step is carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

Following synthesis, the compound undergoes rigorous analytical characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the molecular structure and assess impurities. These analytical methods provide essential data for understanding the compound's behavior in vitro and in vivo.

Biological evaluation of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine has been conducted using various assay systems to assess its pharmacological activity. Initial studies have shown promising results in targeting specific enzymes and receptors relevant to CNS disorders. For instance, preliminary data suggest that this compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Further investigations are ongoing to elucidate its exact mechanism of action and potential therapeutic benefits.

The development of novel pharmaceuticals is often hampered by issues related to drug metabolism and bioavailability. However, the structural features of this compound may mitigate these challenges. The presence of fluorine atoms can slow down metabolic degradation by enzymes such as cytochrome P450 (CYP450), thereby extending its half-life in vivo. Additionally, the hydrophobic nature introduced by the 3,4-dimethoxyphenyl group can enhance membrane permeability, improving oral bioavailability.

Comparative studies with existing drugs have provided insights into the advantages of this compound over currently available treatments. For example, it may offer higher selectivity for target receptors while minimizing off-target effects. This selectivity is crucial for reducing side effects associated with CNS drugs and improving patient compliance.

The future direction of research on 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine includes exploring its potential in preclinical models of CNS disorders. Animal studies will provide valuable data on its efficacy and safety profiles before human clinical trials can be initiated. These preclinical trials are essential for gathering evidence that supports regulatory approval for therapeutic use.

In conclusion,3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine represents a significant advancement in pharmaceutical chemistry with potential applications in treating CNS disorders. Its unique structural features make it an attractive candidate for further development as a novel therapeutic agent. Continued research efforts are expected to yield valuable insights into its pharmacological properties and clinical efficacy.

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